molecular formula C13H15N3O3 B11516056 Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)-

Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)-

Cat. No.: B11516056
M. Wt: 261.28 g/mol
InChI Key: HCRCFMYYBQVHQK-UHFFFAOYSA-N
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Description

Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of an indole ring, a hydroxy group, and a ketone group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)- can be achieved through multiple synthetic routes. One common method involves the reaction of 2-hydroxy-1-methyl-3-indole with 2-hydroxy-2-methylpropiophenone under acidic or basic conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also common to enhance the efficiency and yield of the reaction. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxy and indole groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as acids or bases, and the conditions vary depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: Known for its use as a photoinitiator in polymer chemistry.

    2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Used in the synthesis of hydrogels and other polymeric materials.

Uniqueness

Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)- stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its indole ring structure also imparts specific biological activities that are not commonly found in other similar compounds.

This detailed article provides a comprehensive overview of Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-hydroxy-N-(2-hydroxy-1-methylindol-3-yl)imino-2-methylpropanamide

InChI

InChI=1S/C13H15N3O3/c1-13(2,19)12(18)15-14-10-8-6-4-5-7-9(8)16(3)11(10)17/h4-7,17,19H,1-3H3

InChI Key

HCRCFMYYBQVHQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N=NC1=C(N(C2=CC=CC=C21)C)O)O

Origin of Product

United States

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